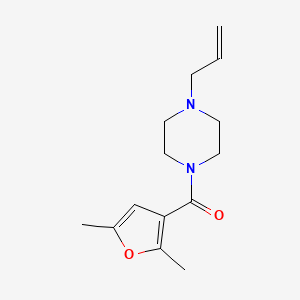
5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the KCNQ1 potassium channel. The KCNQ1 channel is a key regulator of cardiac repolarization, and its dysfunction has been linked to a variety of cardiac arrhythmias. The discovery of ML277 has therefore generated significant interest in the scientific community, as it has the potential to be used as a tool compound for investigating the role of KCNQ1 in cardiac physiology and disease.
Mécanisme D'action
5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide binds to a specific site on the KCNQ1 channel, causing a conformational change that leads to channel activation. The precise mechanism of this activation is not yet fully understood, but it is thought to involve a change in the voltage sensitivity of the channel, allowing it to open at lower voltages. This leads to an increase in the outward potassium current, which helps to repolarize the cell membrane and restore the resting potential.
Biochemical and physiological effects:
Activation of the KCNQ1 channel by 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide has a number of biochemical and physiological effects. In cardiac cells, it leads to an increase in the outward potassium current, which helps to shorten the action potential duration and promote repolarization. This can help to prevent the development of arrhythmias, which can be caused by prolonged action potential durations. In addition, activation of KCNQ1 has been shown to have anti-inflammatory effects, which may be relevant in the context of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is its high selectivity for KCNQ1 over other potassium channels. This makes it a valuable tool for investigating the specific role of KCNQ1 in cardiac physiology and disease. In addition, its potency and concentration-dependent activation make it a useful compound for dose-response studies. However, one limitation of 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is that it is relatively expensive to synthesize, which may limit its use in some laboratories.
Orientations Futures
There are a number of potential future directions for research on 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide and the KCNQ1 channel. One area of interest is the development of more potent and selective activators of the channel, which could be used as potential therapeutics for the treatment of cardiac arrhythmias. Another area of interest is the investigation of the role of KCNQ1 in other physiological processes, such as inflammation and cancer. Finally, there is interest in understanding the structural basis of 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide binding to the KCNQ1 channel, which could lead to the development of even more selective and potent activators.
Méthodes De Synthèse
The synthesis of 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide was first described in a 2011 publication by researchers at the pharmaceutical company Merck. The synthesis involves a multi-step process, starting from commercially available starting materials, and involves a number of key transformations, including a palladium-catalyzed coupling reaction and a reductive amination step. The final product is obtained in good yield and high purity, making it suitable for use in biological assays.
Applications De Recherche Scientifique
Since its discovery, 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide has been widely used in scientific research to probe the function of the KCNQ1 channel. Studies have shown that 5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide is highly selective for KCNQ1 over other potassium channels, and that it activates the channel in a concentration-dependent manner. This has allowed researchers to investigate the role of KCNQ1 in cardiac repolarization, as well as its potential as a therapeutic target for the treatment of cardiac arrhythmias.
Propriétés
IUPAC Name |
5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-10-13(12-20(16)15-7-2-1-3-8-15)17(22)19-11-14-6-4-5-9-18-14/h1-9,13H,10-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPQQYGSWKHUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5303792.png)
![3-methyl-7-[(6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303799.png)
![2-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-4(3H)-pyrimidinone](/img/structure/B5303800.png)
![4-[2-[2-(3-bromophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5303803.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303804.png)
![methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B5303805.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5303812.png)

![1'-[(5-ethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5303829.png)

![1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5303874.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5303878.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea](/img/structure/B5303883.png)
